molecular formula C10H13NO3S B13988607 N-(pivaloyloxy)thiophene-2-carboxamide

N-(pivaloyloxy)thiophene-2-carboxamide

Katalognummer: B13988607
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: LOBJKTGEZIRHFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pivaloyloxy)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a pivaloyloxy group and a carboxamide group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-(pivaloyloxy)thiophene-2-carboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

N-(pivaloyloxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Wissenschaftliche Forschungsanwendungen

N-(pivaloyloxy)thiophene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(pivaloyloxy)thiophene-2-carboxamide depends on its specific application In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxamide: A simpler derivative without the pivaloyloxy group.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    2-Aminothiophene: Contains an amino group attached to the thiophene ring.

Uniqueness

N-(pivaloyloxy)thiophene-2-carboxamide is unique due to the presence of both the pivaloyloxy group and the carboxamide group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other thiophene derivatives.

Eigenschaften

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

(thiophene-2-carbonylamino) 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)9(13)14-11-8(12)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12)

InChI-Schlüssel

LOBJKTGEZIRHFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.